1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a unique structure combining a benzodioxole moiety, a fluorophenyl group, and a pyrazolopyridinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Fluorophenyl Group: This step involves the coupling of the benzodioxole derivative with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Construction of the Pyrazolopyridinone Core: This is achieved through a cyclization reaction involving the intermediate formed in the previous step with a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.
1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-ol: Contains both benzodioxole and imidazole groups.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of a benzodioxole moiety, a fluorophenyl group, and a pyrazolopyridinone core. This unique structure imparts specific biological activities and chemical reactivity that are not observed in simpler compounds.
Properties
Molecular Formula |
C20H16FN3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H16FN3O3/c21-16-4-2-1-3-13(16)14-8-19(25)23-20-15(14)9-22-24(20)10-12-5-6-17-18(7-12)27-11-26-17/h1-7,9,14H,8,10-11H2,(H,23,25) |
InChI Key |
FWNCOHVRTMUAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5F |
Origin of Product |
United States |
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